molecular formula C10H9ClN2O B136471 4-Chloro-6-ethoxyquinazoline CAS No. 155960-92-2

4-Chloro-6-ethoxyquinazoline

Cat. No. B136471
M. Wt: 208.64 g/mol
InChI Key: GNWPZLGHHNOKML-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxyquinazoline is a compound that belongs to the quinazoline family, which is a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse range of biological activities and are often used as key intermediates in the synthesis of pharmaceuticals, including anticancer, antimalarial, antidiabetic, and antiviral agents .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple and readily available raw materials. For instance, the synthesis of 6-hydroxy-2,4-diaminoquinazolines utilizes a solid-phase bound intermediate, which allows for sequential substitution of chlorines to yield the desired compounds with high purity . Another example is the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which involves selective nucleophilic attack and crystallizes in the orthorhombic system . Additionally, the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, an important intermediate for EGFR and HER-2 kinase inhibitors, demonstrates the use of the Gould-Jacobs methodology, although it requires high temperatures that can lead to low yields and byproduct formation .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often confirmed using various spectroscopic techniques such as IR, MS, and 1H-NMR. For example, the structure of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was confirmed using 1H NMR and MS spectrum . X-ray crystallography is also used to determine the crystal structure, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which revealed an orthorhombic crystal system .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions with different reagents to yield novel compounds. For instance, 2-ethoxy-4-chloroquinazoline reacts with nitrogen nucleophiles to produce a range of derivatives, including triazoloquinazolines and sugar hydrazones with potential antimicrobial activity . The reactivity of these compounds can be manipulated to create diverse chemical structures, which can be further modified for enhanced biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and pharmaceutical applications. For example, the compound 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline acts as an effective inhibitor on the proliferation of a lung cancer cell line, which is likely due to its specific chemical structure and the presence of functional groups that interact with biological targets . The synthesis methods often aim to optimize these properties by introducing various substituents to the quinazoline core.

Scientific Research Applications

Anticancer Agent Development

4-Chloro-6-ethoxyquinazoline derivatives have been investigated for their potential in anticancer treatments. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-Chloro-6-ethoxyquinazoline, demonstrated potent apoptosis-inducing properties and showed high efficacy in human breast and other mouse xenograft cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Synthesis of Quinazoline Derivatives

The compound has been used in the synthesis of various quinazoline derivatives. For example, research has shown the utility of 2-ethoxy-4-chloroquinazoline in synthesizing novel quinazoline derivatives with antimicrobial activity (El-Hashash et al., 2011). Another study demonstrated the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine, a precursor for various quinazoline derivatives (Jiang Jia-mei, 2010).

Tubulin-Polymerization Inhibitors

4-Chloro-6-ethoxyquinazoline derivatives have been optimized for use as tubulin-polymerization inhibitors, targeting the colchicine site. These compounds displayed significant in vitro cytotoxic activity and potential in inhibiting tubulin assembly, providing insights for developing new anticancer drugs (Wang et al., 2014).

Chemosensors for Metal Ions

Some derivatives of 4-Chloro-6-ethoxyquinazoline have been characterized for use as chemosensors, specifically for detecting metal ions like cadmium. This application is crucial in monitoring Cd^2+ concentrations in waste streams and food products (Prodi et al., 2001).

Antioxidant Properties

Research on Ethoxyquin, a related compound, highlights its role as an antioxidant used in animal feed. This study provides insights into the antioxidant properties and potential health implications of such compounds (Blaszczyk et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 4-Chloro-6-ethoxyquinazoline are not mentioned in the search results, related compounds such as CDK4/6 inhibitors are being explored for their potential in cancer therapy .

properties

IUPAC Name

4-chloro-6-ethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWPZLGHHNOKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473773
Record name 4-chloro-6-ethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethoxyquinazoline

CAS RN

155960-92-2
Record name 4-Chloro-6-ethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155960-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-ethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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